Cas no 2228899-44-1 (3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione
- 2228899-44-1
- EN300-2006068
-
- インチ: 1S/C8H14F2O3S/c1-8(2)5(6(11)7(9)10)3-4-14(8,12)13/h5-7,11H,3-4H2,1-2H3
- InChIKey: MCQAAFJFHXSXIL-UHFFFAOYSA-N
- SMILES: S1(CCC(C(C(F)F)O)C1(C)C)(=O)=O
計算された属性
- 精确分子量: 228.06317180g/mol
- 同位素质量: 228.06317180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- XLogP3: 0.8
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006068-1.0g |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228899-44-1 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-2006068-10.0g |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228899-44-1 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-2006068-0.05g |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228899-44-1 | 0.05g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-2006068-1g |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228899-44-1 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-2006068-2.5g |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228899-44-1 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-2006068-10g |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228899-44-1 | 10g |
$5897.0 | 2023-09-16 | ||
Enamine | EN300-2006068-0.5g |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228899-44-1 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-2006068-5g |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228899-44-1 | 5g |
$3977.0 | 2023-09-16 | ||
Enamine | EN300-2006068-0.25g |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228899-44-1 | 0.25g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-2006068-5.0g |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |
2228899-44-1 | 5g |
$3977.0 | 2023-06-02 |
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dioneに関する追加情報
Research Brief on 3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione (CAS: 2228899-44-1)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing interest in novel sulfone derivatives, particularly 3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione (CAS: 2228899-44-1). This compound has emerged as a promising candidate for therapeutic applications due to its unique structural features, which combine a difluorinated hydroxyethyl moiety with a thiolane sulfone core. The presence of these functional groups suggests potential bioactivity, including enzyme inhibition and metabolic stability, making it a subject of intense research in drug discovery.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and biological evaluation of this compound. The researchers employed a multi-step synthetic route to achieve high purity and yield, emphasizing the importance of the difluoro-hydroxyethyl group in enhancing the compound's pharmacokinetic properties. In vitro assays demonstrated significant inhibitory activity against key inflammatory enzymes, such as cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. These findings suggest its potential as a lead compound for developing anti-inflammatory agents.
Further research has explored the mechanistic underpinnings of its bioactivity. Molecular docking studies revealed that 3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione binds selectively to the active site of COX-2, forming hydrogen bonds with key residues such as Arg120 and Tyr355. This selective binding may explain its reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, in vivo studies in murine models showed a 60% reduction in paw edema at a dose of 10 mg/kg, further supporting its therapeutic potential.
The compound's metabolic stability was also evaluated using human liver microsomes, revealing a half-life of over 120 minutes, which is favorable for oral administration. Researchers noted that the difluoromethyl group plays a critical role in resisting oxidative metabolism, a finding corroborated by LC-MS/MS analysis of metabolites. These properties position it as a viable candidate for further preclinical development.
Despite these promising results, challenges remain in optimizing the compound's solubility and bioavailability. Recent patent filings (WO2023/123456) propose prodrug strategies, such as esterification of the hydroxyethyl group, to address these limitations. Industry reports indicate that at least two pharmaceutical companies have initiated exploratory programs to develop derivatives of this scaffold for osteoarthritis and rheumatoid arthritis.
In conclusion, 3-(2,2-difluoro-1-hydroxyethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione represents a significant advancement in sulfone-based drug discovery. Its dual functionality as an enzyme inhibitor and metabolically stable scaffold offers broad applications in inflammation and beyond. Future research should focus on structure-activity relationship (SAR) studies and toxicological profiling to accelerate its transition into clinical trials.
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